molecular formula C13H12FN3O2S B2397468 6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448036-31-4

6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2397468
M. Wt: 293.32
InChI Key: PDRIYLVLXNELGU-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key components of DNA and RNA. Pyrrolopyrimidines are a class of pyrimidines that have a pyrrole ring fused to the pyrimidine ring .


Synthesis Analysis

The synthesis of pyrimidines and pyrrolopyrimidines can be achieved through several methods . One common method involves the reaction of β-amino acids with α,β-unsaturated carbonyl compounds . Another approach is the cyclization of β-amino esters .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms. In pyrrolopyrimidines, an additional five-membered ring is fused to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration . They can also participate in condensation reactions with various electrophiles .


Physical And Chemical Properties Analysis

Pyrimidines are generally stable compounds. They are weak bases, with pK_a values usually in the range of 1-2. They are also relatively resistant to oxidation and reduction .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Antifolate Activity and Antitumor Agents : A classical antifolate, N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid, and its nonclassical analogues were synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. One classical compound showed excellent inhibition of human DHFR and potent activity against tumor cell growth, indicating its potential as an antifolate antitumor agent (Gangjee et al., 2007).

Advanced Material Applications

  • Fluorinated Polyamides : New soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a novel diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibit high thermal stability, low moisture absorption, and low dielectric constants, making them suitable for electronic and optical material applications (Xiao-Ling Liu et al., 2013).

Fluorescence and Imaging Applications

  • Fluorescent Fluorodipyrrinones : From non-fluorescent precursors, highly fluorescent analogs were synthesized, showing potential as cholephilic fluorescence and 19 F MRI imaging agents for probing liver and biliary metabolism. These compounds exhibit rapid excretion largely unchanged in bile after intravenous injection, highlighting their potential for medical imaging applications (Boiadjiev et al., 2006).

Organic Synthesis and Chemical Transformations

  • Heterocyclic Sulfonamides and Sulfonyl Fluorides Synthesis : A study demonstrated the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This method facilitates the rapid creation of pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, underscoring the versatility of sulfonyl compounds in organic synthesis (Tucker et al., 2015).

Safety And Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its particular chemical structure. In general, care should be taken when handling these compounds due to their potential biological activity .

Future Directions

The field of pyrimidine chemistry continues to be an active area of research, with many potential applications in medicinal chemistry and drug discovery . Future work may involve the development of novel synthetic methods, the exploration of new biological targets, and the design of more potent and selective pyrimidine-based drugs .

properties

IUPAC Name

6-(4-fluoro-3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-9-4-11(2-3-12(9)14)20(18,19)17-6-10-5-15-8-16-13(10)7-17/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRIYLVLXNELGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

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